molecular formula C16H20N2OS B11353705 4-tert-butyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzamide

4-tert-butyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzamide

Cat. No.: B11353705
M. Wt: 288.4 g/mol
InChI Key: ICUQJCMDMNGPAE-UHFFFAOYSA-N
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Description

4-tert-butyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzamide is a synthetic organic compound that features a benzamide core substituted with a tert-butyl group and a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-butyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzamide typically involves the following steps:

    Formation of the thiazole ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.

    Attachment of the thiazole ring to the benzamide core: This step involves the reaction of the thiazole derivative with a benzoyl chloride derivative under basic conditions to form the benzamide linkage.

    Introduction of the tert-butyl group: The tert-butyl group can be introduced through Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

4-tert-butyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The benzamide group can be reduced to form amines.

    Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Substitution reactions can be carried out using various electrophiles and nucleophiles under appropriate conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various alkyl or aryl derivatives.

Scientific Research Applications

4-tert-butyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs with potential antimicrobial, antifungal, or anticancer activities.

    Material Science: The compound can be used in the synthesis of novel materials with unique properties.

    Biological Studies: It can be used as a probe to study various biological processes and pathways.

Mechanism of Action

The mechanism of action of 4-tert-butyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzamide depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The thiazole ring can interact with biological macromolecules through hydrogen bonding and π-π interactions, while the benzamide group can form additional interactions with the target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-tert-butyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzamide is unique due to the specific substitution pattern on the benzamide core, which can influence its chemical reactivity and biological activity. The presence of the tert-butyl group provides steric hindrance, which can affect the compound’s interaction with biological targets and its overall stability.

Properties

Molecular Formula

C16H20N2OS

Molecular Weight

288.4 g/mol

IUPAC Name

4-tert-butyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzamide

InChI

InChI=1S/C16H20N2OS/c1-11-18-14(10-20-11)9-17-15(19)12-5-7-13(8-6-12)16(2,3)4/h5-8,10H,9H2,1-4H3,(H,17,19)

InChI Key

ICUQJCMDMNGPAE-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CS1)CNC(=O)C2=CC=C(C=C2)C(C)(C)C

Origin of Product

United States

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